molecular formula C7H4ClNO3 B6599762 5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 906449-30-7

5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No. B6599762
CAS RN: 906449-30-7
M. Wt: 185.56 g/mol
InChI Key: YEBRUPNSRPOJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one (5-Chloro-7-OH-BXO) is a synthetic organic compound that is used in scientific research. It is a versatile molecule that can be used to synthesize a variety of derivatives, and it has a range of biochemical and physiological effects.

Scientific Research Applications

5-Chloro-7-OH-BXO has a variety of scientific research applications. It can be used as a building block for the synthesis of a variety of derivatives, such as 5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one-6-carboxylic acid and 5-chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one-4-carboxylic acid. It has also been used in the synthesis of novel inhibitors of the enzyme phospholipase A2.

Mechanism of Action

The exact mechanism of action of 5-Chloro-7-OH-BXO is not yet fully understood. However, it is believed to act as an inhibitor of phospholipase A2, an enzyme that is involved in the metabolism of fatty acids. It is thought to bind to the enzyme and block its activity, thus preventing the breakdown of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-7-OH-BXO are not yet fully understood. However, studies have shown that it can act as an inhibitor of phospholipase A2 and can inhibit the breakdown of fatty acids. In addition, it has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of certain enzymes involved in metabolism.

Advantages and Limitations for Lab Experiments

5-Chloro-7-OH-BXO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to synthesize, and it is stable and can be stored for long periods of time. However, it is important to note that it is a highly toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 5-Chloro-7-OH-BXO. Further research could be conducted to explore the exact mechanism of action of the compound and to identify potential therapeutic uses. Additionally, it could be used as a building block for the synthesis of other compounds, such as novel inhibitors of phospholipase A2 or other enzymes involved in metabolism. Finally, it could be used to explore the biochemical and physiological effects of other compounds in order to develop new therapeutic agents.

Synthesis Methods

5-Chloro-7-OH-BXO can be synthesized from the reaction of 1,3-benzoxazol-2-one and chloroacetone in the presence of a base, such as potassium carbonate. The reaction is exothermic and proceeds in a single step. The product is a white crystalline solid with a melting point of 130–132 °C.

properties

IUPAC Name

5-chloro-7-hydroxy-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(5(10)2-3)12-7(11)9-4/h1-2,10H,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBRUPNSRPOJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)O2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-hydroxy-2,3-dihydro-1,3-benzoxazol-2-one

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